molecular formula C17H11ClF3N3OS2 B2437487 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864856-22-4

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2437487
CAS No.: 864856-22-4
M. Wt: 429.86
InChI Key: GRJNWWQJFXNEFI-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H11ClF3N3OS2 and its molecular weight is 429.86. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3N3OS2/c18-12-7-6-11(17(19,20)21)8-13(12)22-14(25)9-26-16-23-15(24-27-16)10-4-2-1-3-5-10/h1-8H,9H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJNWWQJFXNEFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, highlighting relevant research findings and case studies.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Thiadiazole Derivative : The initial step includes the synthesis of the thiadiazole ring through the reaction of appropriate hydrazine derivatives with carbon disulfide and subsequent cyclization.
  • Substitution Reaction : The thiadiazole derivative is then reacted with 2-chloroacetyl chloride to form the final acetamide structure.
  • Purification : The product is purified using recrystallization or chromatography techniques.

Biological Activity

The biological activity of this compound has been evaluated in various studies focusing on its cytotoxic effects against cancer cell lines.

Cytotoxicity Studies

Recent studies have demonstrated that compounds containing thiadiazole moieties exhibit notable cytotoxicity. For instance:

  • MTT Assay Results : In an MTT assay evaluating the cytotoxic effects against HeLa and MCF-7 cell lines, derivatives showed varying degrees of activity. One study reported an IC50 value of 29 μM for a related thiadiazole derivative against HeLa cells, indicating significant potential for anticancer applications .
CompoundCell LineIC50 (μM)
Thiadiazole Derivative AHeLa29
Thiadiazole Derivative BMCF-773

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Cell Proliferation : Compounds with similar structures have been shown to inhibit cell proliferation by inducing apoptosis in cancer cells.
  • Interaction with Biological Targets : The lipophilic nature of these compounds may enhance their interaction with cellular membranes and biological targets, leading to increased cytotoxicity .

Case Studies

Several case studies have documented the efficacy of thiadiazole derivatives in preclinical models:

  • Study on Anticancer Activity : A study evaluated a series of thiadiazole derivatives for their anticancer properties and found that modifications in the thiadiazole structure significantly influenced their cytotoxic activity against various cancer cell lines .
  • Pharmacological Profiles : Another investigation focused on the pharmacological profiles of thiadiazole compounds, revealing their potential as dual-action agents targeting both tumor cells and inflammatory pathways .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves multi-step organic reactions. The characterization of the compound is usually confirmed through techniques such as:

  • Nuclear Magnetic Resonance (NMR) : Provides structural information about the compound.
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Used to confirm the molecular weight and purity.

These methods ensure that the synthesized compound meets the required specifications for further biological testing.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • Study Findings : Compounds with similar thiadiazole structures have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

  • In Vitro Studies : It has demonstrated cytotoxic effects against several cancer cell lines. For example, studies have shown that it can inhibit the proliferation of breast cancer cells (MCF7) with an IC50 value indicating effective dose-response relationships.

Molecular docking studies suggest that the compound may act as a potential inhibitor of specific targets involved in cancer cell survival and proliferation.

Case Studies

Several case studies have highlighted the applications of this compound in different research contexts:

Study Focus Objective Findings
Antimicrobial ActivityAssess efficacy against bacterial strainsSignificant inhibitory effects on Staphylococcus aureus and E. coli noted
Anticancer ActivityEvaluate cytotoxic effects on cancer cellsDose-dependent decrease in cell viability observed in MCF7 cells
Inflammation Model StudyInvestigate anti-inflammatory propertiesCompound showed potential as a 5-lipoxygenase inhibitor in silico

Potential Therapeutic Uses

Given its diverse biological activities, this compound holds promise for development into therapeutic agents targeting:

  • Infectious Diseases : As an antimicrobial agent.
  • Cancer Treatment : As a potential anticancer drug.

Further research is necessary to optimize its structure for enhanced efficacy and reduced toxicity.

Q & A

Basic: What are the standard synthetic routes for this compound?

Answer:
The synthesis typically involves coupling a 2-chloroacetamide intermediate with a thiol-containing 1,2,4-thiadiazole derivative. For example:

  • Step 1: React 2-chloro-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide with 3-phenyl-1,2,4-thiadiazole-5-thiol in a polar aprotic solvent (e.g., DMF or dioxane) under reflux (80–100°C) for 5–7 hours .
  • Step 2: Use triethylamine (TEA) as a base to neutralize HCl byproducts. Monitor reaction progress via TLC (hexane:ethyl acetate = 9:1) .
  • Step 3: Purify via recrystallization (ethanol/DMF) or column chromatography .

Basic: Which spectroscopic techniques are critical for structural characterization?

Answer:

  • 1H/13C NMR: Confirm regiochemistry of the trifluoromethyl and thiadiazole substituents. Aromatic protons appear at δ 7.2–8.1 ppm, while the acetamide carbonyl resonates near δ 168–170 ppm .
  • FT-IR: Validate thioether (C-S-C, ~680 cm⁻¹) and amide (N-H, ~3300 cm⁻¹; C=O, ~1650 cm⁻¹) bonds .
  • HPLC-MS: Assess purity (>95%) and molecular weight (e.g., ESI-MS m/z calculated for C₁₇H₁₂ClF₃N₃OS₂: 454.0) .

Advanced: How can reaction yields be optimized during synthesis?

Answer:

  • Solvent Optimization: Replace toluene/water mixtures with DMF to enhance solubility of aromatic intermediates, improving yields from ~60% to >80% .
  • Catalyst Screening: Substitute TEA with DBU (1,8-diazabicycloundec-7-ene) to accelerate thiolate formation, reducing reaction time to 3–4 hours .
  • Temperature Control: Microwave-assisted synthesis at 120°C reduces side products (e.g., disulfide formation) .

Advanced: How to resolve contradictory bioactivity data in different assays?

Answer:

  • Assay-Specific Variables:
    • pH Sensitivity: Thiadiazole derivatives show pH-dependent antimicrobial activity; ensure consistent buffer conditions (e.g., pH 7.4 for mammalian assays vs. pH 5.8 for bacterial assays) .
    • Cell Line Variability: Test cytotoxicity across multiple lines (e.g., HeLa vs. MCF-7) to account for differences in membrane permeability or metabolic activity .
  • Orthogonal Validation: Confirm anticancer activity via both MTT (metabolic activity) and Annexin V/PI staining (apoptosis-specific) assays .

Basic: What in vitro assays evaluate its biological activity?

Answer:

  • Antimicrobial: Broth microdilution (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer: MTT assay (IC₅₀ determination) on human cancer cell lines (e.g., HepG2, A549) .
  • Enzyme Inhibition: Fluorometric assays targeting dihydrofolate reductase (DHFR) or thioredoxin reductase (TrxR) .

Advanced: What computational methods predict target interactions?

Answer:

  • Molecular Docking: Use AutoDock Vina to model binding to DHFR (PDB ID: 1U72). The trifluoromethyl group shows hydrophobic interactions with Leu4 and Phe31 residues .
  • MD Simulations (GROMACS): Assess stability of the compound-TrxR complex over 100 ns; RMSD <2.0 Å indicates stable binding .
  • QSAR Studies: Correlate substituent electronegativity (e.g., Cl, CF₃) with antibacterial activity using Hammett constants .

Advanced: How to design structure-activity relationship (SAR) studies?

Answer:

  • Substituent Variation:
    • Replace the 3-phenyl group on the thiadiazole with pyridyl to enhance water solubility .
    • Substitute Cl with Br in the phenyl ring to study halogen bonding effects on cytotoxicity .
  • Bioisosteric Replacement: Swap the thioether (-S-) with sulfoxide (-SO-) to evaluate oxidation state impacts on potency .

Basic: What are optimal storage conditions for stability?

Answer:

  • Store at -20°C under inert gas (N₂/Ar) to prevent oxidation of the thioether moiety.
  • Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring; <5% degradation indicates acceptable stability .

Advanced: Why does cytotoxicity vary across cell lines?

Answer:

  • Uptake Mechanisms: HeLa cells overexpress organic anion transporters (OATPs), enhancing intracellular accumulation compared to OATP-negative lines .
  • Metabolic Resistance: MCF-7 cells exhibit high glutathione (GSH) levels, detoxifying electrophilic intermediates via conjugation .

Advanced: How to improve bioavailability for in vivo studies?

Answer:

  • Prodrug Design: Synthesize a methyl ester derivative to enhance intestinal absorption; hydrolyze in vivo by esterases .
  • Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (size: 150–200 nm) to prolong half-life and reduce plasma protein binding .

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